N2-(3-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N²-(3-Methoxyphenyl)-N⁴-Phenyl-6-(Pyrrolidin-1-yl)-1,3,5-Triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative featuring:
- N²-substituent: 3-Methoxyphenyl group (electron-donating methoxy group at the meta position).
- N⁴-substituent: Phenyl group (unsubstituted aromatic ring).
- Position 6: Pyrrolidin-1-yl moiety (five-membered cyclic amine).
- Counterion: Hydrochloride salt.
Properties
IUPAC Name |
2-N-(3-methoxyphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O.ClH/c1-27-17-11-7-10-16(14-17)22-19-23-18(21-15-8-3-2-4-9-15)24-20(25-19)26-12-5-6-13-26;/h2-4,7-11,14H,5-6,12-13H2,1H3,(H2,21,22,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWWZGKMYMSSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
N2-(3-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. This compound exhibits significant biological activity, particularly in the context of cancer research. The unique structure, characterized by methoxyphenyl and pyrrolidinyl substituents, may influence its interaction with various biological targets.
Structural Formula
The molecular formula of this compound is .
IUPAC Name
The IUPAC name for this compound is 2-N,4-N-bis(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. A notable investigation focused on a library of compounds similar to N2-(3-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine. The results indicated strong antiproliferative effects against triple-negative breast cancer cell lines (MDA-MB231) with selectivity over non-cancerous cells (MCF-10A) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Selectivity |
|---|---|---|---|
| Compound 73 | MDA-MB231 | 0.06 | High |
| Compound 101 | SKBR-3 | 0.06 | High |
| Compound 70 | MDA-MB231 | 0.12 | Moderate |
The mechanism by which N2-(3-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine exerts its biological effects may involve interaction with specific enzymes or receptors that regulate cell proliferation and survival. The presence of electron-donating groups in the para position of phenyl rings has been correlated with enhanced activity against cancer cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the phenyl substituents significantly affect the biological activity. For instance:
- Para-substituted methoxy or dimethylamino groups enhance activity.
- Meta-substituted groups show varied tolerance based on the R group interactions.
Case Studies
In a comparative study involving various triazine derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares the target compound with structurally related triazine derivatives:
*Estimated based on structural adjustments from .
Key Observations:
The methyl group in the analog increases logP by ~0.5 units, favoring passive diffusion across membranes .
Position 6 Substituent :
- The pyrrolidin-1-yl group in the target and enhances aqueous solubility via hydrogen bonding, whereas the benzofuranyl group in introduces rigidity and extended π-conjugation, possibly favoring interactions with hydrophobic pockets.
Methoxy Position :
Research Findings and Implications
Synthetic Accessibility :
Biological Activity :
Solubility and Bioavailability :
- The hydrochloride salt in the target and improves crystallinity and dissolution rates. The benzofuranyl analog , lacking ionizable groups, may exhibit lower solubility in physiological buffers .
Preparation Methods
General Approach
The most common and versatile approach for synthesizing substituted 1,3,5-triazine derivatives begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the primary starting material. This method exploits the differential reactivity of the three chlorine atoms in cyanuric chloride, allowing for sequential nucleophilic substitution reactions under controlled conditions.
Step-wise Substitution Protocol
The synthesis can be performed through a sequential substitution strategy, utilizing the following steps:
Step 1: Reaction of cyanuric chloride with pyrrolidine to introduce the pyrrolidin-1-yl group at position 6.
Step 2: Substitution of the second chlorine with 3-methoxyphenylamine to introduce the N2-(3-methoxyphenyl) group.
Step 3: Substitution of the third chlorine with aniline to introduce the N4-phenyl group.
Step 4: Formation of the hydrochloride salt.
Temperature Control Strategy
The step-wise substitution relies on temperature control to achieve selective substitution of the chlorine atoms on the triazine ring:
| Substitution Position | Reaction Temperature | Nucleophile | Base | Reaction Time |
|---|---|---|---|---|
| First position | 0-5°C | Pyrrolidine | Triethylamine or K₂CO₃ | 3-4 hours |
| Second position | 25-30°C | 3-Methoxyphenylamine | K₂CO₃ or Na₂CO₃ | 5-6 hours |
| Third position | 80-110°C | Aniline | K₂CO₃ or K₃PO₄ | 8-12 hours |
This temperature-dependent nucleophilic substitution strategy takes advantage of the decreasing reactivity of each successive chlorine atom on the triazine ring.
One-Pot Synthesis Methods
Modified Patent Approach
A modified approach based on patent literature involves a one-pot synthesis that significantly streamlines the preparation process. This method utilizes dimethyl cyanocarbonodithioimidate as a starting material rather than cyanuric chloride:
Step 1: Reaction of dimethyl cyanocarbonodithioimidate with a guanidine derivative in the presence of a base (such as piperidine, pyridine, or triethylamine) in a suitable solvent.
Step 2: Oxidation of the intermediate using an oxidizing agent (m-chloroperbenzoic acid, hydrogen peroxide, or oxone).
Step 3: Reaction with the appropriate amines (3-methoxyphenylamine and aniline) and pyrrolidine.
Step 4: Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product purity. Common solvents employed include:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Methanol/Ethanol | Good solubility for reagents, environmentally friendly | Lower reaction temperatures |
| Tetrahydrofuran | Excellent solubility, moderate boiling point | Peroxide formation concerns |
| Acetonitrile | Good thermal stability, wide temperature range | Higher cost |
| N,N-Dimethylformamide | High boiling point, excellent solubility | Difficult to remove completely |
| Toluene | High temperature reactions possible | Limited solubility for some reagents |
The selection often depends on the specific stage of the synthesis, with different solvents often preferred for different steps.
Direct Triazine Core Construction
Guanidine-Based Approach
An alternative synthetic route involves the construction of the triazine core through condensation reactions using appropriate guanidine derivatives and cyano compounds:
Step 1: Reaction of cyanocarbaimidothioate with a guanidine derivative to form the triazine core.
Step 2: Sequential introduction of the 3-methoxyphenyl, phenyl, and pyrrolidinyl groups through substitution reactions.
Step 3: Formation of the hydrochloride salt.
Catalyst Considerations
The efficiency of these reactions often depends on the catalyst employed:
| Catalyst | Function | Optimal Loading |
|---|---|---|
| Phosphotungstic acid | Promotes condensation reactions | 5-10 mol% |
| Triethylamine | Base catalyst for nucleophilic substitutions | 1.1-1.5 equivalents |
| Potassium carbonate | Mild base for selective substitutions | 2-3 equivalents |
| Sodium iodide | Nucleophilic substitution enhancer | Catalytic amounts |
The choice and amount of catalyst significantly influence both reaction rate and selectivity.
Salt Formation and Purification
Hydrochloride Salt Formation
The conversion of the free base to the hydrochloride salt improves stability, solubility properties, and facilitates purification. Common methods include:
- Treatment of the free base in an organic solvent (e.g., diethyl ether, ethyl acetate) with hydrogen chloride gas
- Addition of hydrogen chloride in dioxane or hydrogen chloride in ethyl acetate to a solution of the free base
- Acidification with aqueous hydrochloric acid followed by isolation of the precipitated salt
Purification Techniques
Several purification methods are applicable to the target compound:
- Recrystallization: Commonly performed using isopropyl alcohol, ethanol, or acetonitrile, sometimes with water as an anti-solvent
- Column Chromatography: Using silica gel with appropriate eluent systems (e.g., dichloromethane/methanol mixtures)
- Trituration: With solvents such as diethyl ether or hexane to remove impurities
Analytical Characterization
Confirmation of the structure and purity typically involves:
- NMR spectroscopy: ¹H-NMR and ¹³C-NMR to confirm structural features
- Mass spectrometry: To confirm molecular weight and fragmentation pattern
- Elemental analysis: To confirm elemental composition
- HPLC: To assess purity levels, typically targeting >95% purity
Advanced Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the nucleophilic substitution reactions on the triazine ring:
- Reduced reaction times (hours to minutes)
- Improved yields and selectivity
- Lower solvent volumes
- More uniform heating profiles
This method is particularly advantageous for the second and third substitution steps, which traditionally require extended reaction times.
Phase-Transfer Catalysis
The use of phase-transfer catalysts can enhance reaction efficiency, particularly for reactions involving inorganic bases and organic substrates:
| Phase-Transfer Catalyst | Concentration Range | Benefits |
|---|---|---|
| Tris(dioxa-3,6-heptyl)amine (TDA-1) | 1-5 mol% | Enhances reaction rate, improves yield |
| Tetrabutylammonium bromide | 5-10 mol% | Cost-effective, readily available |
| Crown ethers | 1-3 mol% | Highly efficient for potassium bases |
These catalysts facilitate the transfer of reagents between aqueous and organic phases, enhancing reaction rates and yields.
Critical Parameters and Optimization
Temperature Control
Temperature management is crucial for achieving the desired selectivity in the stepwise substitution of chlorine atoms:
Reaction Monitoring
Effective monitoring of reaction progress is essential for optimizing reaction times and maximizing yields:
- Thin-layer chromatography (TLC): For rapid qualitative assessment
- High-performance liquid chromatography (HPLC): For quantitative monitoring, typically targeting >92% conversion before proceeding to the next step
- Nuclear magnetic resonance (NMR): For structural confirmation of intermediates
Scalability and Industrial Considerations
Economic Factors
Cost optimization for large-scale production typically focuses on:
- Reagent selection and sourcing
- Solvent recovery and recycling
- Energy consumption during heating and cooling cycles
- Purification efficiency and product recovery rates
These considerations become increasingly important as production scale increases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
